(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol
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Overview
Description
(1S,5R)-Bicyclo[310]hexane-3-thiol is a bicyclic organic compound characterized by a unique structure that includes a thiol group (-SH) attached to a bicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic precursor, the thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Thiolating agents like thiourea or alkyl halides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Thioethers, alkyl thiols
Scientific Research Applications
(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include redox reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid
- 3-Oxabicyclo[3.1.0]hexan-2-one,4-ethyl-1-(3-fluorophenyl)-,(1S,4S,5R)
Uniqueness
(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to similar compounds that may contain different functional groups. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexane-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPOMDJLANCPR-XEAPYIEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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